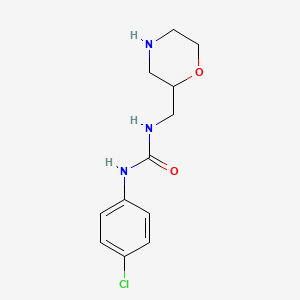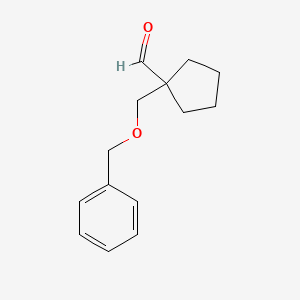
3,4-dihydro-2H-1-benzothiopyran-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dihydro-2H-1-benzothiopyran-6-carbaldehyde is a sulfur-containing heterocyclic compound. It is structurally related to chromanecarbaldehyde, with the oxygen atom in the chromane ring replaced by a sulfur atom. This modification imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2H-1-benzothiopyran-6-carbaldehyde typically involves the cyclization of β-keto esters with thiophenols in the presence of polyphosphoric acid. Another method includes the cyclization of acrylates obtained from thiophenols and propiolates . These reactions are carried out under controlled conditions to ensure the formation of the desired thiochromane ring structure.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to optimize the synthesis process, reducing waste and improving yield. Techniques such as hydrothermal carbonization and the use of carbon-based solid acids are explored to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-dihydro-2H-1-benzothiopyran-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution at the carbonyl group.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiochromanecarbaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,4-dihydro-2H-1-benzothiopyran-6-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It finds applications in the development of advanced materials and as a precursor in the synthesis of various industrial chemicals
Mécanisme D'action
The mechanism of action of 3,4-dihydro-2H-1-benzothiopyran-6-carbaldehyde involves its interaction with various molecular targets. The sulfur atom in the thiochromane ring can form strong interactions with biological molecules, influencing their function. The compound can also undergo redox reactions, affecting cellular oxidative stress pathways. These interactions are crucial in determining the compound’s biological activity and therapeutic potential .
Comparaison Avec Des Composés Similaires
Thiochromone: Similar structure but lacks the aldehyde group.
Chromanecarbaldehyde: Oxygen analog of 3,4-dihydro-2H-1-benzothiopyran-6-carbaldehyde.
Thioflavone: Another sulfur-containing heterocycle with different substitution patterns.
Uniqueness: this compound is unique due to the presence of both the thiochromane ring and the aldehyde functional group. This combination imparts distinct reactivity and potential for diverse applications compared to its analogs .
Propriétés
Formule moléculaire |
C10H10OS |
|---|---|
Poids moléculaire |
178.25 g/mol |
Nom IUPAC |
3,4-dihydro-2H-thiochromene-6-carbaldehyde |
InChI |
InChI=1S/C10H10OS/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6-7H,1-2,5H2 |
Clé InChI |
AWIZSXDXNGDBBO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2)C=O)SC1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-methanamine](/img/structure/B8363664.png)
![2,6-Dibromo-3-methylbenzo[b]thiophene](/img/structure/B8363671.png)









![Thieno[3,2-b]pyrrolizin-4-one](/img/structure/B8363752.png)


